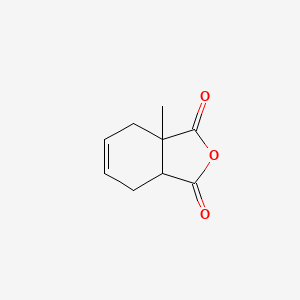
2-(2-Carboxyphenyl)sulfanylbenzoic acid
Vue d'ensemble
Description
2-(2-Carboxyphenyl)sulfanylbenzoic acid, also known as 2,2’-thiodibenzoic acid or Benzoic acid, 2,2’-thiobis-, is a chemical compound with the molecular formula C14H10O4S and a molecular weight of 274.29 . It’s used for research and development purposes .
Synthesis Analysis
The compound can be synthesized under hydrothermal conditions. During this process, the 2-sulfanylbenzoic acid in situ transforms into 2-(2-Carboxyphenyl)sulfanylbenzoic acid via the formation of a disulfide bond .Molecular Structure Analysis
The in situ generated disulfide carboxylic ligand displays two different coordination modes towards Zn(II) and Cu(II) ions: μ2-bismonodentate mode and μ4-bisbridging mode .Applications De Recherche Scientifique
Supramolecular Structures
- Structural Diversity in Organotin Complexes: Organotin complexes with 4-sulfanylbenzoic acid demonstrate significant structural diversity. These complexes show unique supramolecular structures involving intermolecular Sn⋯O, O–H⋯O, or C–H⋯X (X = O or S) interactions, contributing to the understanding of coordination behavior and supramolecular aggregation in chemistry (Ma, Zhang, Zhang, & Qiu, 2005).
Chemical Reactions and Compounds
- Formation and Structure of Organo-sulfur(IV) Compounds: 2-(2-Carboxyphenyl)sulfanylbenzoic acid is involved in the formation of bis-(2-carboxyphenyl)sulphur dihydroxide dilactone. Its structure was explored using chemical, spectroscopic, and X-ray methods, highlighting its potential in chemical synthesis and structural analysis (Kapovits & Kălmăn, 1971).
Environmental Chemistry
- Photo-oxidation of Oil Components in Seawater: Studies on the photo-oxidation of dibenzothiophene in seawater identified 2-sulphobenzoic acid as a main product. This research is crucial for understanding the environmental impact of oil spills and the behavior of oil components in natural waters (Traulsen, Andersson, & Ehrhardt, 1999).
Medical Imaging Agents
- Rhenium(V) Oxo Complexes for Imaging: Rhenium(V) oxo complexes derived from isomers of mercaptoacetylglycylglycylaminobenzoic acid, related to 2-(2-Carboxyphenyl)sulfanylbenzoic acid, have been synthesized and characterized for potential use in technetium renal imaging agents. This research contributes to the development of new medical imaging technologies (Hansen, Cini, Taylor, & Marzilli, 1992).
Polymer and Material Science
- Sulfonated Polybenzothiazoles for Proton Exchange Membranes: Sulfonated polybenzothiazoles synthesized from compounds related to 2-(2-Carboxyphenyl)sulfanylbenzoic acid show potential as proton exchange membranes. They exhibit high proton conductivity, thermal and oxidative stability, and are promising materials for applications in fuel cells and related technologies (Wang & Guiver, 2017).
Synthesis of Novel Compounds
- Facile Synthesis of Indazolo-Benzotriazepines: 2-Aminobenzoic acids react with precursors to yield novel tetracyclic products like indazolo[2,1-c]-[1,3,4]benzotriazepin-5,13-diones. This synthesis process demonstrates the chemical versatility and potential for creating novel compounds using derivatives of 2-(2-Carboxyphenyl)sulfanylbenzoic acid (El-Abadelah, Zahra, Thaher, Laufer, & Boese, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-carboxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPKZTWQYDOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311609 | |
| Record name | 2,2'-thiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyphenyl)sulfanylbenzoic acid | |
CAS RN |
22219-02-9 | |
| Record name | NSC244333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-thiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)









![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)

